molecular formula C19H24 B12658068 Benzene, 1,1'-(2,2-dimethylpropylidene)bis(4-methyl- CAS No. 35509-17-2

Benzene, 1,1'-(2,2-dimethylpropylidene)bis(4-methyl-

Cat. No.: B12658068
CAS No.: 35509-17-2
M. Wt: 252.4 g/mol
InChI Key: ZRXFVMYSEOGYIF-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) is an organic compound with a complex structure It consists of two benzene rings connected by a 2,2-dimethylpropylidene bridge, with each benzene ring further substituted by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) typically involves the reaction of 4-methylbenzyl chloride with 2,2-dimethylpropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a similar synthetic route but with optimized reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The presence of the 2,2-dimethylpropylidene bridge influences the reactivity and stability of the compound, making it a unique candidate for various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene

Uniqueness

Benzene, 1,1’-(2,2-dimethylpropylidene)bis(4-methyl-) is unique due to the presence of the 2,2-dimethylpropylidene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

35509-17-2

Molecular Formula

C19H24

Molecular Weight

252.4 g/mol

IUPAC Name

1-[2,2-dimethyl-1-(4-methylphenyl)propyl]-4-methylbenzene

InChI

InChI=1S/C19H24/c1-14-6-10-16(11-7-14)18(19(3,4)5)17-12-8-15(2)9-13-17/h6-13,18H,1-5H3

InChI Key

ZRXFVMYSEOGYIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(C)C

Origin of Product

United States

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